2-(1-Naphthyl)-5-phenyloxazole
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 2-(1-naphthyl)-5-phenyloxazole involves Stille coupling followed by purification. Specifically, derivatives such as 2-(1-naphthyl)-4-vinyl-5-phenyloxazole (vNPO) and 2-(1-naphthyl)-4-allyl-5-phenyloxazole (allylNPO) were synthesized, achieving yields of approximately 95% and 55%, respectively (Seliman et al., 2015). This method showcases efficient synthesis routes for creating advanced materials for radiation detection applications.
Molecular Structure Analysis
Detailed molecular structure analysis has not been directly provided for 2-(1-Naphthyl)-5-phenyloxazole in the available literature. However, similar compounds have been analyzed, such as ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate, which crystallizes in the triclinic space group, indicating complex interactions and stability characteristics influenced by its molecular structure (Dong & Quan, 2000).
Chemical Reactions and Properties
The compound and its derivatives exhibit unique chemical reactions due to their structure. For instance, the ability of derivatives to scintillate efficiently upon energy deposition from beta particles indicates their potential in radiation detection applications. The efficient energy transfer from the base polymer to the covalently attached fluors underscores the compound's chemical reactivity and its suitability in designing scintillating materials (Seliman et al., 2015).
Physical Properties Analysis
The physical properties, especially the optical characteristics of 2-(1-naphthyl)-5-phenyloxazole derivatives, have been a focus of research. The absorption/emission spectra of these compounds show significant red-shifts, advantageous for increasing photomultiplier tube sensitivity without needing a wavelength shifter. This property is crucial for applications in radiation detection, where the efficiency and sensitivity of the detecting materials are paramount (Seliman et al., 2015).
Chemical Properties Analysis
2-(1-Naphthyl)-5-phenyloxazole and its derivatives have shown to possess stable chemical properties under various conditions. The synthesis process yields chemically stable derivatives that retain their scintillating abilities, indicating their robustness and potential for long-term applications in radiation detection (Seliman et al., 2015).
Scientific Research Applications
Radiation Detection and Scintillators
2-(1-Naphthyl)-5-phenyloxazole has been utilized in the development of polymerizable scintillators for ionizing radiation detection. A study by Seliman et al. (2015) synthesized monomers derived from 2-(1-Naphthyl)-5-phenyloxazole and demonstrated their effectiveness in scintillating resin beads for detecting beta particles from 99Tc. This indicates the potential of these compounds in radiation detection applications (Seliman et al., 2015).
Another research by Duval et al. (2016) further characterized the stability of these scintillating resins, showing their effectiveness and stability in ionizing radiation detection, particularly with α-NPO or v-NPO fluor in polystyrene matrices (Duval et al., 2016).
Laser Spectroscopy
Valle et al. (1997) and Valle et al. (1996) demonstrated the use of 2-(1-Naphthyl)-5-phenyloxazole in laser spectroscopy. Their studies showed that this compound, among other phenyloxazoles, can exhibit ultraviolet amplified spontaneous emission (ASE) laser spikes, indicating its potential in ASE laser spike spectroscopy for understanding excitation dynamics in complex molecular systems (Valle et al., 1997), (Valle et al., 1996).
Groundwater Monitoring
In the context of environmental monitoring, Seliman et al. (2011) prepared scintillating anion-exchange resins using 2-(1-Naphthyl)-5-phenyloxazole for the measurement of 99TcO4- in natural waters. This study highlights the application of this compound in developing materials for the selective and efficient detection of contaminants in groundwater (Seliman et al., 2011).
Organic Light-Emitting Diodes (OLEDs)
Ko et al. (2001) explored the use of derivatives of 2-(1-Naphthyl)-5-phenyloxazole in the fabrication of organic light-emitting diodes (OLEDs). Their research implied the potential of these compounds in influencing the emission mechanism of OLEDs, showcasing their significance in the development of advanced electronic and photonic devices (Ko et al., 2001).
Safety And Hazards
The safety and hazards of 2-(1-Naphthyl)-5-phenyloxazole are not explicitly mentioned in the search results. However, N-(1-Naphthyl)ethylenediamine dihydrochloride is considered hazardous and causes skin irritation, serious eye irritation, and may cause respiratory irritation8.
Future Directions
The future directions for the research and development of 2-(1-Naphthyl)-5-phenyloxazole could involve the design of new multicomponent strategies for the rapid synthesis of versatile biologically relevant heterocycles4. Additionally, the excited-state photochemistry dynamics of related compounds could provide insights into the systems in which excited-state proton transfer to carbon atoms occurs10.
properties
IUPAC Name |
2-naphthalen-1-yl-5-phenyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c1-2-8-15(9-3-1)18-13-20-19(21-18)17-12-6-10-14-7-4-5-11-16(14)17/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVFJJKBBZXWFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061210 | |
Record name | Oxazole, 2-(1-naphthalenyl)-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | 2-(1-Naphthyl)-5-phenyloxazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10293 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-(1-Naphthyl)-5-phenyloxazole | |
CAS RN |
846-63-9 | |
Record name | 2-(1-Naphthyl)-5-phenyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=846-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-alpha-Naphthyl-5-phenyloxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000846639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-Naphthyl)-5-phenyloxazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxazole, 2-(1-naphthalenyl)-5-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxazole, 2-(1-naphthalenyl)-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-naphthyl)-5-phenyloxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-.ALPHA.-NAPHTHYL-5-PHENYLOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E08CN4XD65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.